molecular formula C10H8O2 B8796708 7-Methyl-2-benzofurancarboxaldehyde CAS No. 57897-70-8

7-Methyl-2-benzofurancarboxaldehyde

Cat. No. B8796708
Key on ui cas rn: 57897-70-8
M. Wt: 160.17 g/mol
InChI Key: JXPVJVSXZDJGIZ-UHFFFAOYSA-N
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Patent
US03943260

Procedure details

c. 7-Methyl-benzofuran-2-aldehyde was prepared by formylating 7-methyl-benzofuran according to the same method as used for the preparation of benzofuran-2-aldehyde. The product thus obtained has the following ion peaks in its mass spectrum: 160 (100%), 159 (62%) and 131 (33%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
160
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
159
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
131
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[O:9][CH:8]=[CH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[O:11]1C2C=CC=CC=2C=[C:12]1C=O>>[CH3:1][C:2]1[C:10]2[O:9][C:8]([CH:12]=[O:11])=[CH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=2C=COC21
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)C=O
Step Three
Name
160
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
159
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
131
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product thus obtained

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC=2C=C(OC21)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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